Z-D-Asp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

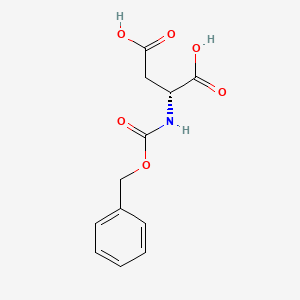

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-D-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). It is intended for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in their work. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols, and visualizes its role in a key biological signaling pathway.

Physicochemical Properties

This compound is a D-stereoisomer of aspartic acid with its amino group protected by a benzyloxycarbonyl (Z) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions at the N-terminus. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₆ | [1][2] |

| Molecular Weight | 267.23 g/mol | [1][2] |

| CAS Number | 78663-07-7 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 110 - 117 °C | |

| Optical Rotation | [α]²⁰/D = -9° to -11° (c=2 in acetic acid) | |

| Solubility | Ethanol: 100 mg/mL (requires sonication) Methanol: Soluble DMSO: Soluble DMF: Soluble Water: Sparingly soluble | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically a multiplet around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of the aspartic acid residue (a multiplet around 4.5 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet around 2.8 ppm). The acidic protons of the carboxyl groups will be visible depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acids and the urethane, the aromatic carbons, the benzylic carbon, and the α- and β-carbons of the aspartic acid backbone. Expected chemical shifts would be approximately 170-175 ppm for the carboxyl carbons, ~156 ppm for the urethane carbonyl, 127-136 ppm for the aromatic carbons, ~67 ppm for the benzylic carbon, ~50 ppm for the α-carbon, and ~36 ppm for the β-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid groups. A strong C=O stretching vibration for the urethane and carboxylic acid carbonyls will be observed around 1700-1750 cm⁻¹. The N-H stretching of the urethane will appear around 3300 cm⁻¹. Aromatic C-H stretching will be visible just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 266.07 would be expected in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 268.08 would be observed in positive ion mode. Fragmentation patterns would likely show the loss of the benzyloxycarbonyl group or decarboxylation.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of this compound to the N-terminus of a peptide ester in solution.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the free amine: Dissolve the amino acid or peptide ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the this compound solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the prepared free amine solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected peptide.

Experimental Workflow for Solution-Phase Peptide Coupling

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Caspase-3 Inhibition Assay (General Protocol)

While this compound is not a direct caspase-3 inhibitor, its derivative, Z-DEVD-FMK, is. This protocol provides a general method for assessing caspase-3 activity, which could be adapted to test potential inhibitory effects of compounds derived from this compound.

Materials:

-

Cell lysate from apoptotic and control cells

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

-

Test compound (derived from this compound) dissolved in DMSO

-

Known Caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in a cell line (e.g., Jurkat) using a suitable stimulus (e.g., staurosporine). Prepare cell lysates from both induced and non-induced (control) cells.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay buffer only.

-

Control: Cell lysate from non-induced cells + assay buffer.

-

Apoptotic Sample: Cell lysate from induced cells + assay buffer.

-

Inhibitor Control: Cell lysate from induced cells + known caspase-3 inhibitor.

-

Test Compound: Cell lysate from induced cells + test compound at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor/test compound to interact with the caspases.

-

Substrate Addition: Add the caspase-3 substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance (for pNA substrates, at 405 nm) or fluorescence (for AMC substrates, Ex/Em = 380/460 nm) kinetically over 1-2 hours at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage for each sample. Compare the activity in the presence of the test compound to the apoptotic sample to determine the percentage of inhibition.

Biological Signaling Pathway

D-Aspartic acid has been shown to play a role in neuronal signaling and can induce apoptosis at high concentrations, a process mediated by the activation of caspases. This compound can serve as a precursor to D-aspartic acid in biological systems. The following diagram illustrates the proposed pathway of D-aspartate-induced apoptosis.

D-Aspartate Induced Apoptotic Pathway

Caption: Proposed signaling pathway for D-aspartate-induced apoptosis via caspase activation.

References

Z-D-Asp-OH structure and molecular weight

An In-Depth Technical Guide to Z-D-Asp-OH

This guide provides a comprehensive overview of N-carbobenzyloxy-D-aspartic acid (this compound), a key reagent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, applications in peptide synthesis, and its underlying biological significance.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. The attachment of a benzyloxycarbonyl ("Z") group to the amino group serves as a crucial protecting strategy in synthetic organic chemistry, particularly in peptide synthesis. This protection prevents the amine from participating in unwanted side reactions during the formation of peptide bonds.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for its application in experimental settings.

| Property | Value | References |

| Molecular Weight | 267.23 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₆ | [1] |

| CAS Number | 78663-07-7 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 110 - 116 °C | |

| Optical Rotation | [α]²⁰/D = -9° to -11° (c=2 in acetic acid) | |

| SMILES String | OC(=O)C--INVALID-LINK--C(O)=O | |

| InChI Key | XYXYXSKSTZAEJW-SECBINFHSA-N |

Chemical Structure

The structure of this compound features a central D-aspartic acid moiety with its amino group protected by the benzyloxycarbonyl group.

Experimental Protocols and Applications

This compound is a critical building block in the synthesis of peptides and proteins, particularly in pharmaceutical research and development. Its primary application is in solution-phase and solid-phase peptide synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups like the Z-group is fundamental to this process.

Experimental Workflow: General SPPS Cycle The incorporation of an amino acid like this compound into a peptide sequence via Fmoc-SPPS (the most common method) involves a cyclical process. While Z-protection is more traditional, the principles overlap with modern Fmoc/tBu strategies. The key challenge with aspartic acid residues is the risk of aspartimide formation, a side reaction that can lead to impurities and racemization. Using appropriate side-chain protection on the aspartic acid is crucial to minimize this issue.

A representative workflow for adding an amino acid during SPPS is as follows:

-

Resin Preparation : The process starts with a solid support resin, pre-loaded with the first amino acid of the target sequence.

-

Deprotection : The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically using a base like 20% piperidine in DMF. This exposes a free amine for the next coupling step.

-

Washing : The resin is thoroughly washed with a solvent like DMF to remove the deprotection agent and any by-products.

-

Coupling : The next amino acid in the sequence (e.g., a protected D-Asp derivative) is activated using a coupling reagent (like HCTU) and added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the peptide chain, forming a new peptide bond.

-

Washing : The resin is washed again to remove excess reagents and unreacted amino acids.

-

Repeat : This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.

-

Cleavage and Global Deprotection : Once the full peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., TFA).

Biological Significance and Signaling Pathways

While this compound is a synthetic molecule, its core component, D-aspartate (D-Asp), is an endogenous amino acid with significant biological roles, particularly in neuroendocrine systems. Research has demonstrated that D-Asp is involved in regulating hormone synthesis and spermatogenesis.

D-Aspartate Signaling in Leydig Cells

In testicular Leydig cells, D-aspartate has been shown to stimulate the production of testosterone. This action is mediated through a complex signaling cascade initiated by the interaction of D-Asp with N-methyl-D-aspartate receptors (NMDAR).

The proposed signaling pathway is as follows:

-

NMDAR Activation : D-Aspartate binds to and activates NMDAR on the surface of Leydig cells.

-

Downstream Cascades : This activation triggers intracellular signaling pathways, including the adenylate cyclase/cAMP and the MAPK/ERK pathways.

-

StAR Expression : These pathways converge to increase the expression of the Steroidogenic Acute Regulatory (StAR) protein.

-

Testosterone Synthesis : The StAR protein facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis, ultimately leading to increased testosterone synthesis.

This biological activity makes D-aspartate and its derivatives compounds of interest for research into male infertility, hormone regulation, and neurological functions. The use of this compound in synthesizing peptide-based therapies allows for the creation of potent and specific molecules that can target these pathways.

References

Solubility Profile of Z-D-Asp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its effective use in research and manufacturing processes. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. This data is essential for researchers in selecting appropriate solvent systems for reactions, purifications, and formulations.

| Solvent | Chemical Formula | Solubility | Method/Conditions |

| Ethanol | C₂H₅OH | 100 mg/mL | Requires sonication |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble | - |

| Methanol | CH₃OH | Soluble | - |

| Water | H₂O | Sparingly Soluble | - |

Note: "Soluble" indicates that the compound dissolves to a significant extent, though a precise quantitative value has not been reported in the available literature. "Sparingly Soluble" suggests that the compound has limited solubility in the solvent.

Experimental Protocols

A standardized protocol for determining the solubility of a compound like this compound is crucial for obtaining reproducible and comparable results. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., Ethanol, DMSO, Water)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

4. Data Reporting: The solubility should be reported in units of mg/mL or g/100mL, along with the temperature at which the measurement was performed.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Z-D-Asp-OH: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). Understanding the stability profile of this critical reagent is paramount for ensuring its integrity and performance in research and development, particularly in the context of peptide synthesis and drug discovery. This document outlines recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the purity and stability of this compound. The following recommendations are based on information from various suppliers and general best practices for handling amino acid derivatives.

Data Presentation: Recommended Storage Conditions

| Form | Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. | |

| 0 - 8°C | General use | Store in a cool, dry, and dark place.[1] | |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1 month | Suitable for working solutions.[2] |

Handling Precautions: When handling this compound, it is advisable to use personal protective equipment, including gloves, goggles, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of N-Cbz protected amino acids and aspartic acid residues. The primary protecting group, benzyloxycarbonyl (Cbz or Z), is known to be labile under certain conditions.

The Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved by catalytic hydrogenolysis or strong acids. The aspartic acid residue itself can be susceptible to isomerization, particularly when incorporated into a peptide chain, leading to the formation of β-aspartyl peptides via a succinimide intermediate. While this is less of a concern for the free amino acid, it is a critical consideration in peptide synthesis.

The following diagram illustrates a potential degradation pathway for this compound under harsh acidic conditions, leading to the removal of the Cbz protecting group.

Caption: Acid-catalyzed deprotection of this compound.

Experimental Protocols: Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, a stability assessment is recommended. The following outlines a general experimental workflow for a forced degradation study.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light, and pH) and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water with co-solvent). A control sample should be stored under recommended conditions (-20°C, protected from light).

-

Stress Conditions:

-

Thermal Stress: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Hydrolytic Stress: Incubate solutions at different pH values (e.g., acidic, neutral, basic) at a specified temperature.

-

Oxidative Stress: Treat a solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose solid and solution samples to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Purity Assessment: Determine the percentage of remaining this compound.

-

Degradant Profiling: Identify and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of degradants.

-

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to assess the extent of degradation.

The following diagram illustrates the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Logical Relationship of Stability Factors

The stability of this compound is influenced by a combination of intrinsic and extrinsic factors. The intrinsic stability is determined by its chemical structure, while extrinsic factors relate to the storage and handling environment.

Caption: Interplay of factors affecting this compound stability.

Conclusion

Maintaining the stability of this compound is essential for reliable and reproducible results in research and development. Adherence to the recommended storage conditions, including low temperatures and protection from light and moisture, is critical. While this compound is generally stable, awareness of potential degradation pathways, particularly the lability of the Cbz group under certain conditions, is important. For applications requiring high purity, conducting stability assessments through forced degradation studies can provide valuable insights into the molecule's behavior and help establish appropriate handling and storage protocols.

References

Synthesis and Purification of Z-D-Asp-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a crucial building block in peptide synthesis and various pharmaceutical applications. This document outlines a detailed experimental protocol for its preparation from D-aspartic acid, followed by purification methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized using workflow diagrams to facilitate understanding.

Introduction

This compound is a protected form of the non-proteinogenic amino acid D-aspartic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling. The presence of the D-enantiomer can confer unique properties to peptides, such as increased resistance to enzymatic degradation, making this compound a valuable reagent in the development of peptide-based therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzyloxycarbonylation of D-aspartic acid. This reaction involves the treatment of D-aspartic acid with benzyl chloroformate under alkaline conditions.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-benzyloxycarbonyl-L-aspartic acid and is expected to yield this compound with high purity and yield.

Materials:

-

D-Aspartic Acid

-

Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Overhead stirrer

-

pH meter

-

Dropping funnel

-

Thermometer

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Dissolution of D-Aspartic Acid: In the reaction vessel, dissolve D-aspartic acid in a solution of sodium hydroxide in deionized water. The molar ratio of NaOH to D-aspartic acid should be approximately 2:1 to ensure the dissolution of the amino acid and to maintain alkaline conditions. The concentration of D-aspartic acid can be in the range of 5-15% (w/v).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred reaction mixture via a dropping funnel. The molar ratio of benzyl chloroformate to D-aspartic acid should be approximately 1.1:1.

-

pH Control: Concurrently with the addition of benzyl chloroformate, add a solution of sodium hydroxide (e.g., 20% w/v) to maintain the pH of the reaction mixture between 9.5 and 10.5.

-

Reaction Monitoring: Monitor the reaction for completion. This can be done by techniques such as thin-layer chromatography (TLC) to check for the disappearance of the starting material, D-aspartic acid. The reaction is typically complete within 2-4 hours.

-

Acidification: Once the reaction is complete, cool the mixture to below 10 °C and slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2. This will precipitate the this compound product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude this compound under vacuum at a temperature not exceeding 50 °C.

Synthesis Workflow Diagram

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Proposed Recrystallization Protocol:

Based on solubility data of similar compounds, a mixture of an organic solvent and water is likely to be effective. Ethyl acetate-water or ethanol-water are promising solvent systems.

-

Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, ethanol, methanol, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An anti-solvent (in which the compound is insoluble) like water or hexane may be needed.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified this compound crystals under vacuum.

Column Chromatography

For higher purity or if recrystallization is not effective, flash column chromatography can be employed.

Proposed Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane, often with a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid groups remain protonated and to improve peak shape. A typical starting gradient might be 0-5% methanol in DCM.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial eluent.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Purification Workflow Diagram

Spectroscopic Data of Z-D-Asp-OH: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides visual workflows to facilitate understanding and replication of these methods.

Introduction

N-α-benzyloxycarbonyl-D-aspartic acid (this compound) is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound in research and manufacturing processes. This guide consolidates the available ¹H NMR, ¹³C NMR, IR, and MS data for this compound and provides standardized experimental methodologies.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.23 g/mol [1] |

| CAS Number | 78663-07-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Spectroscopic Data

The following sections present the spectroscopic data for this compound. Note that the spectroscopic properties of enantiomers (D and L forms) are identical in an achiral environment. Therefore, data from the racemic mixture (Z-DL-Asp-OH) or the L-enantiomer (Z-L-Asp-OH) are representative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.85 - 3.05 | Multiplet | β-CH₂ |

| 4.60 - 4.75 | Multiplet | α-CH |

| 5.10 | Singlet | Benzyl CH₂ |

| 7.30 - 7.40 | Multiplet | Aromatic C₅H₅ |

| 8.00 - 8.20 | Doublet | NH |

| 10.0 - 12.0 | Broad Singlet | COOH |

Note: The chemical shifts of the acidic protons (NH and COOH) can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 36.5 | β-CH₂ |

| 51.5 | α-CH |

| 67.0 | Benzyl CH₂ |

| 127.5 - 128.5 | Aromatic CH |

| 136.5 | Aromatic Quaternary C |

| 156.0 | Urethane C=O |

| 171.0 | α-COOH |

| 173.0 | β-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3300 | Medium | N-H stretch (Amide) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2950 | Medium | C-H stretch (Aliphatic) |

| 1740 | Strong | C=O stretch (Carboxylic Acid) |

| 1690 | Strong | C=O stretch (Urethane) |

| 1530 | Strong | N-H bend (Amide II) |

| 1450, 1400 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation |

| 268.08 | [M+H]⁺ (Calculated: 268.0816 for C₁₂H₁₄NO₆) |

| 224.09 | [M-CO₂H]⁺ |

| 178.08 | [M-C₆H₅CH₂O]⁺ |

| 108.06 | [C₆H₅CH₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization to a more volatile ester form may be necessary.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

-

Ionization Mode: Positive or negative ion mode can be used. Positive mode is common for observing [M+H]⁺ ions.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic data and protocols presented in this technical guide serve as a valuable resource for the identification and characterization of this compound. The provided NMR, IR, and MS data offer a comprehensive spectroscopic fingerprint of the molecule. The detailed experimental workflows, visualized through diagrams, aim to ensure the reproducibility of these analytical methods. This information is critical for quality control in synthetic processes and for the advancement of research and development in fields utilizing this important amino acid derivative.

References

The Dual Mechanisms of Action of Z-D-Asp-OH Derivatives in Biological Systems: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the biological mechanisms of action stemming from Z-D-Asp-OH, a protected form of the non-canonical amino acid D-aspartic acid (D-Asp). While this compound itself is biologically inert due to the benzyloxycarbonyl protecting group, its core structure, D-aspartic acid, is an endogenous neuromodulator and endocrine regulator. Furthermore, derivatives of Z-Asp are recognized for their potent inhibition of caspases, key enzymes in apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of these two distinct mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

D-Aspartic Acid: An Endogenous Agonist of the NMDA Receptor

Upon removal of the benzyloxycarbonyl (Z) protecting group, this compound yields D-aspartic acid (D-Asp). D-Asp is an endogenous amino acid that plays a significant role in the central nervous and endocrine systems.[1] One of its primary mechanisms of action is its function as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][3]

Mechanism of Action at the NMDA Receptor

D-aspartic acid acts as a co-agonist at the NMDA receptor, binding to the glutamate binding site and facilitating channel opening in the presence of a co-agonist like glycine or D-serine.[4] The activation of the NMDA receptor by D-Asp leads to an influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for various neuronal functions.

Quantitative Data: NMDA Receptor Activation

| Agonist | Co-agonist | EC50 (µM) | Hill Slope | Reference |

| NMDA | 10 µM Glycine | 64 | 1.4 | [5] |

| Glycine | 250 µM NMDA | 1.9 | 1.3 |

Experimental Protocol: NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., D-aspartic acid) for the NMDA receptor.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

Radioligand (e.g., [³H]MK-801, a non-competitive antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine (to stimulate radioligand binding)

-

Test compound (D-aspartic acid) at various concentrations

-

Non-specific binding control (e.g., high concentration of a known NMDA receptor antagonist)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of the radioligand, glutamate, and glycine to the brain membrane suspension.

-

Add increasing concentrations of the test compound (D-aspartic acid) to the tubes. For non-specific binding, add a saturating concentration of a known antagonist.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Z-Asp Derivatives as Caspase Inhibitors

A distinct mechanism of action for Z-Asp derivatives is the inhibition of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death). Various synthetic peptide inhibitors incorporating a Z-Asp moiety have been developed as potent and, in some cases, selective caspase inhibitors.

Mechanism of Caspase Inhibition

Z-Asp-based caspase inhibitors typically feature a C-terminal electrophilic ketone, such as a fluoromethyl ketone (FMK), which irreversibly binds to the cysteine residue in the active site of the caspase. The peptide sequence of the inhibitor determines its specificity for different caspases.

Quantitative Data: Inhibition of Caspases by Z-Asp Derivatives

The following table summarizes the inhibitory constants (IC50 or Ki) for several representative Z-Asp based peptide inhibitors against different caspases.

| Inhibitor | Target Caspase(s) | IC50 / Ki | Reference |

| Z-DEVD-FMK | Caspase-3 | IC50 = 18 µM | |

| Z-IETD-FMK | Caspase-8 | IC50 = 0.46 µM | |

| Z-LEHD-FMK | Caspase-9 | - | |

| Z-VAD-FMK | Pan-caspase | - |

Note: Specific Ki values for Z-LEHD-FMK and Z-VAD-FMK were not consistently reported across the search results, but they are widely recognized as potent inhibitors of their respective targets.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol outlines a general method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells undergoing apoptosis (and a negative control cell population)

-

Cell lysis buffer

-

Assay buffer (containing DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)

-

Caspase-3 inhibitor (for control)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-

Culture cells and induce apoptosis in the experimental group.

-

Lyse the cells to release the cytosolic contents, including caspases.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add a standardized amount of protein from each cell lysate to the assay buffer. Include wells with a caspase-3 inhibitor as a negative control.

-

Add the fluorogenic or chromogenic caspase-3 substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a plate reader.

-

The increase in fluorescence or absorbance in the apoptotic sample compared to the control is proportional to the caspase-3 activity.

Conclusion

The biological relevance of this compound lies in the activities of its deprotected form, D-aspartic acid, and the broader class of Z-Asp derivatives. D-aspartic acid functions as an endogenous signaling molecule, primarily through the activation of NMDA receptors in the central nervous system, with implications for neuromodulation and hormone regulation. In parallel, synthetic Z-Asp-containing peptides have been engineered as potent inhibitors of caspases, providing valuable tools for studying and potentially treating apoptosis-related diseases. This guide provides a foundational understanding of these dual mechanisms of action for researchers and professionals in the field of drug discovery and development.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of Z-D-Asp-OH for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for N-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). The information is compiled to ensure the safe use of this compound in a laboratory setting, particularly within the context of peptide synthesis and drug development.

Chemical and Physical Properties

This compound is a derivative of the amino acid D-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group. It is commonly used as a building block in peptide synthesis.

| Property | Value | Source |

| CAS Number | 78663-07-7 | [1][2] |

| Molecular Formula | C12H13NO6 | [1][3] |

| Molecular Weight | 267.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. As of the compilation of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. Therefore, it should be handled with the care afforded to materials with unknown toxicological profiles.

| Hazard Statement | Precautionary Statement | Pictogram |

| Causes skin irritation. | Wash hands thoroughly after handling. | Corrosive |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. | |

| IF ON SKIN: Wash with plenty of soap and water. | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| If skin irritation occurs: Get medical advice/attention. | ||

| If eye irritation persists: Get medical advice/attention. | ||

| Take off contaminated clothing and wash before reuse. |

Experimental Protocols: Safe Handling and Use

The following protocols are based on general best practices for handling chemical irritants in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are the minimum recommended PPE:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: A standard laboratory coat must be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

Weighing and Aliquoting

-

Preparation: Before handling the compound, ensure the work area (e.g., a chemical fume hood or a designated bench space with good ventilation) is clean and uncluttered.

-

Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Perform weighing operations in a chemical fume hood or on a balance with a draft shield to minimize the dispersal of the powder. Use a dedicated spatula for handling the compound.

-

Aliquoting: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and dark place.

-

Recommended storage temperatures are typically 2-8°C for long-term stability.

-

It is incompatible with strong oxidizing agents; therefore, it should be stored away from such materials.

Spill and Waste Disposal

-

Spills: In case of a spill, wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Emergency Procedures

| Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflows for handling this compound safely in a laboratory environment.

Caption: General workflow for safely handling this compound.

Caption: Emergency response pathway for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for Z-D-Asp-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in modern peptide drug design to enhance proteolytic stability and modulate biological activity. This document outlines the chemical properties, advantages, potential challenges, and detailed protocols for the effective use of this reagent.

Introduction to Z-D-Asp(OtBu)-OH in SPPS

Z-D-Asp(OtBu)-OH, chemically known as N-Benzyloxycarbonyl-D-aspartic acid 4-tert-butyl ester, is a valuable building block for the synthesis of peptides with specific stereochemistry. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. This orthogonal protection scheme allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides and protected peptide fragments.

The primary applications for incorporating Z-D-Asp(OtBu)-OH into a peptide sequence include:

-

Increased Resistance to Enzymatic Degradation: Peptides containing D-amino acids are less susceptible to cleavage by proteases, leading to a longer in vivo half-life.

-

Synthesis of Protected Peptide Fragments: The Z-group is stable to the conditions used for cleaving peptides from many resins, allowing for the synthesis of fully protected peptide segments for use in convergent synthesis strategies.

-

Modulation of Peptide Conformation and Activity: The introduction of a D-amino acid can induce specific secondary structures and alter the binding affinity of the peptide to its target.

Key Challenge: Aspartimide Formation

A significant side reaction in the SPPS of peptides containing aspartic acid is the formation of aspartimide. This intramolecular cyclization is particularly prevalent during the basic conditions used for Fmoc-deprotection in standard Fmoc-based SPPS. Aspartimide formation can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide[1][2]. While Z-D-Asp(OtBu)-OH is not used in a standard repetitive Fmoc-deprotection cycle, the general principles of minimizing base exposure are still relevant for maintaining the integrity of the aspartic acid residue throughout the synthesis. Strategies to minimize aspartimide formation include the use of bulkier side-chain protecting groups and modified deprotection conditions[3][4].

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of protected aspartic acid derivatives in SPPS. The data is compiled from various studies and is intended to provide a comparative overview. Actual yields and purity are highly sequence-dependent.

Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups

| Fmoc-Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | High (sequence dependent) | High | [1] |

| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | |

| Fmoc-Asp(OBno)-OH | Very Low (e.g., 0.1% for Asp-Gly) | Low |

Table 2: General Yield and Purity in SPPS

| Parameter | Typical Range | Factors Influencing Outcome |

| Coupling Efficiency per Cycle | >99% | Coupling reagents, steric hindrance, sequence aggregation |

| Overall Yield of Crude Peptide | Highly sequence and length dependent | Number of amino acids, efficiency of each step |

| Purity of Crude Peptide | 50-90% | Sequence difficulty, side reactions, completeness of deprotection and coupling |

Experimental Protocols

Protocol 1: Coupling of Z-D-Asp(OtBu)-OH

This protocol describes the manual coupling of Z-D-Asp(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

Z-D-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines (blue beads).

-

Amino Acid Activation: In a separate vessel, dissolve Z-D-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes at room temperature. Alternatively, use HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) for activation.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

-

Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the step can be repeated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: N-terminal Z-Group Deprotection (Catalytic Hydrogenation)

This protocol is for the removal of the N-terminal Z-group, typically performed after the peptide has been cleaved from the resin if a protected fragment is not the desired final product.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or a mixture with DMF for solubility

-

Hydrogen source (e.g., hydrogen gas balloon or ammonium formate)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent.

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Under an inert atmosphere, introduce the hydrogen source. If using a hydrogen balloon, flush the reaction vessel with hydrogen. If using ammonium formate, add it in excess.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Reaction times can range from a few hours to overnight.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add EDT to prevent side reactions.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS Experimental Workflow

References

Application Notes and Protocols for Z-D-Asp-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the incorporation of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) into peptide sequences. The protocols cover standard coupling methods applicable in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The benzyloxycarbonyl (Z) protecting group on the α-amino terminus is stable under the basic conditions used for Fmoc deprotection, making this compound a strategic choice for the synthesis of protected peptide fragments or for specific N-terminal modifications.[1] Removal of the Z-group is typically achieved via catalytic hydrogenation.[1]

Key Considerations for this compound Coupling

A significant challenge during the coupling of aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides and racemization.[2] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2] Strategies to minimize this side reaction include the use of milder bases, optimized deprotection times, and the addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution.

Commonly Used Coupling Reagents

A variety of coupling reagents can be employed for the activation of the carboxylic acid of this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions. Common activators include carbodiimides, phosphonium salts, and aminium/uronium salts.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |

| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective. | Can cause racemization (mitigated by HOBt/Oxyma), formation of N-acylurea byproduct. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. | BOP produces a carcinogenic byproduct (HMPA). |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction times, low racemization, high efficiency. | Can cause guanidinylation of the N-terminus if not pre-activated. |

Experimental Protocols

The following protocols outline standard procedures for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using DIC/HOBt activation.

Materials:

-

This compound

-

Resin with N-terminally deprotected peptide

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Confirm the presence of free primary amines using a Kaiser test. A positive result is indicated by a blue color.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Reaction time may need to be optimized based on the specific sequence.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete after 4 hours, the coupling step can be repeated.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Table 2: Typical Reagent Equivalents for SPPS Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3 - 5 |

| Coupling Reagent (e.g., DIC, HBTU) | 3 - 5 |

| Additive (e.g., HOBt, Oxyma) | 3 - 5 |

| Base (e.g., DIPEA, for aminium/uronium salts) | 6 - 10 |

Protocol 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to an amino acid ester in solution using EDC as the coupling agent.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the amino acid ester hydrochloride (1 equivalent) in DCM and cool the solution in an ice bath.

-

Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add this compound (1.1 equivalents) to the solution.

-

-

Coupling Reaction:

-

Add EDC (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification:

-

The crude product can be purified by flash column chromatography or recrystallization.

-

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for the coupling of this compound.

Caption: Activation and coupling pathway of this compound.

Caption: General workflow for solid-phase peptide synthesis.

References

Application Notes and Protocols for the Deprotection of Z-D-Asp-OH

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis and organic chemistry, first introduced by Max Bergmann and Leonidas Zervas.[1] Its stability under various conditions and its selective removal make it an invaluable tool for researchers. Z-D-Asp-OH is a key building block in the synthesis of peptides and peptidomimetics containing D-aspartic acid. The efficient and clean removal of the Z group is a critical step to elongate the peptide chain or to yield the final deprotected molecule.

These application notes provide detailed protocols and comparative data for the most common methods of Z-group deprotection from this compound, tailored for researchers, scientists, and professionals in drug development. The primary methods discussed are catalytic hydrogenolysis and acidolysis.

Deprotection Methodologies

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and mildest method for Z-group cleavage. The reaction involves the reduction of the benzylic C-O bond over a metal catalyst, typically Palladium on carbon (Pd/C), releasing the free amine, toluene, and carbon dioxide.[2] This method is favored for its neutral pH conditions, which preserves most other acid- or base-labile functional groups.[1]

Key Advantages:

-

Mild Conditions: The reaction proceeds at room temperature and atmospheric pressure, preventing racemization and other side reactions.

-

High Yield: Typically provides excellent yields of the deprotected product.

-

Orthogonality: The Z-group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection.[2][3]

Considerations:

-

Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.

-

Hydrogen Source: The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH). Common donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.

Experimental Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol describes the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas cylinder or balloon

-

Celite®

-

Reaction flask with a stir bar

-

Hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate) in a suitable reaction flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% Pd relative to the substrate).

-

Seal the flask and purge the system by evacuating and refilling with H₂ gas three times.

-

Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 2 to 24 hours.

-

Once complete, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude D-Asp-OH.

-

The product can be further purified by recrystallization if necessary.

Experimental Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Formic Acid

This protocol utilizes formic acid as a hydrogen donor, which can be more convenient than handling H₂ gas.

Materials:

-

This compound

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst to the solution (5-10 mol% Pd).

-

To the stirring suspension, add formic acid (2.0-5.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature. The reaction is often faster than with H₂ gas and can be complete in 1-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the catalyst through a pad of Celite® and wash with methanol.

-

Evaporate the solvent in vacuo to obtain the deprotected D-Asp-OH.

Acidolysis

Acidolysis provides an alternative method for Z-group removal, particularly when the molecule contains functional groups sensitive to hydrogenation (e.g., alkynes or other reducible groups). This method employs strong acids to cleave the benzyl-oxygen bond.

Key Advantages:

-

Compatibility: Useful for substrates that are incompatible with catalytic hydrogenation.

Considerations:

-

Harsh Conditions: The strong acidic conditions can cleave other acid-labile protecting groups (e.g., Boc) and may cause side reactions.

-

Reagents: Common reagents include hydrogen bromide (HBr) in acetic acid (AcOH), liquid hydrogen fluoride (HF), or trifluoromethanesulfonic acid (TFMSA). The use of HBr/AcOH is most common in a standard laboratory setting.

Experimental Protocol 3: Acidolysis using HBr in Acetic Acid

This protocol outlines the general procedure for Z-group cleavage using a solution of HBr in acetic acid. Caution: This procedure should be performed in a well-ventilated fume hood as HBr is corrosive and toxic.

Materials:

-

This compound

-

33% (w/w) HBr in acetic acid

-

Anhydrous diethyl ether

-

Centrifuge tubes

Procedure:

-

Place this compound (1.0 eq) in a dry reaction vessel.

-

Add a solution of 33% HBr in acetic acid (a 5- to 10-fold excess by volume).

-

Stir the mixture at room temperature for 30-90 minutes. Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated product (as the hydrobromide salt) by filtration or centrifugation.

-

Wash the solid product thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

-

Dry the product under vacuum. The resulting amino acid hydrobromide salt can be used directly or converted to the free amino acid by ion-exchange chromatography or by treatment with a suitable base.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the deprotection of Z-protected amino acids. While data for this compound is not always explicitly reported, the provided values for similar substrates offer a reliable benchmark.

| Method | Reagents & Catalyst | Solvent | Typical Reaction Time | Reported Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 2-24 h | >90 | |